molecular formula C7H7NO3 B13755143 5-(Acetyloxy)-2(1H)-pyridinone CAS No. 71847-90-0

5-(Acetyloxy)-2(1H)-pyridinone

Cat. No.: B13755143
CAS No.: 71847-90-0
M. Wt: 153.14 g/mol
InChI Key: JLGWWEQRFGMMHK-UHFFFAOYSA-N
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Description

5-(Acetyloxy)-2(1H)-pyridinone is an organic compound that belongs to the class of pyridinones. This compound is characterized by the presence of an acetyloxy group attached to the pyridinone ring. Pyridinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Acetyloxy)-2(1H)-pyridinone typically involves the acetylation of 2(1H)-pyridinone. One common method is the reaction of 2(1H)-pyridinone with acetic anhydride in the presence of a base such as pyridine. The reaction is usually carried out at room temperature and yields the desired product after purification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve advanced techniques such as chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

5-(Acetyloxy)-2(1H)-pyridinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridinone derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The acetyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinone oxides, while reduction can produce hydroxypyridinones.

Scientific Research Applications

5-(Acetyloxy)-2(1H)-pyridinone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development for treating various diseases.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Acetyloxy)-2(1H)-pyridinone involves its interaction with specific molecular targets. The acetyloxy group can undergo hydrolysis to release acetic acid, which may interact with enzymes or receptors. The pyridinone ring can also participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2(1H)-Pyridinone: The parent compound without the acetyloxy group.

    5-Hydroxy-2(1H)-pyridinone: A hydroxylated derivative.

    5-Methoxy-2(1H)-pyridinone: A methoxylated derivative.

Uniqueness

5-(Acetyloxy)-2(1H)-pyridinone is unique due to the presence of the acetyloxy group, which imparts distinct chemical and biological properties. This functional group can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

71847-90-0

Molecular Formula

C7H7NO3

Molecular Weight

153.14 g/mol

IUPAC Name

(6-oxo-1H-pyridin-3-yl) acetate

InChI

InChI=1S/C7H7NO3/c1-5(9)11-6-2-3-7(10)8-4-6/h2-4H,1H3,(H,8,10)

InChI Key

JLGWWEQRFGMMHK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CNC(=O)C=C1

Origin of Product

United States

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